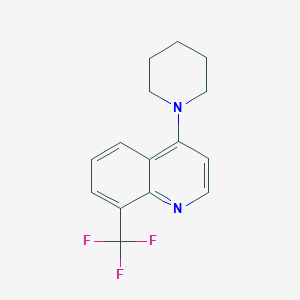
4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline consists of a quinoline ring with a piperidine substituent at position 4 and a trifluoromethyl group at position 8. The trifluoromethyl moiety imparts unique chemical properties to the compound, potentially influencing its biological activity .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antiproliferative Studies
4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have demonstrated notable antiproliferative properties. Compounds 7b and 7g, in particular, exhibited significant growth inhibitory effects on various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, showing potential as leads in cancer drug discovery (Harishkumar, Nd, & Sm, 2018).
Crystal Structure Analysis
Studies on the crystal structures of 4-{3-(X-phenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines have provided insights into molecular conformations and potential pharmacological applications. These studies have not established a correlation between anti-TB activity and molecular conformation, highlighting the complexity of the structure-activity relationship in drug design (Souza et al., 2013).
Anti-tubercular Activity
Mefloquine derivatives, including compounds structurally related to 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, have shown significant anti-tubercular activities. These findings are crucial in the context of increasing drug resistance in tuberculosis treatment (Wardell et al., 2011).
Antimicrobial Evaluation
Novel fluoroquinolone derivatives, including those with 4-(Piperidin-1-YL) substitutions, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are pivotal in the development of new antimicrobial agents (Srinivasan et al., 2010).
Antimalarial Applications
Research on the crystal structure and anti-leukemic activity of various derivatives of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline has contributed to the development of antimalarial drugs. The unique structural features of these compounds play a crucial role in their pharmacological properties (Guillon et al., 2018).
Propriétés
IUPAC Name |
4-piperidin-1-yl-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)12-6-4-5-11-13(7-8-19-14(11)12)20-9-2-1-3-10-20/h4-8H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOAVOTFJDXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674356 | |
| Record name | 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline | |
CAS RN |
1020252-84-9 | |
| Record name | 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)

![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)
![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)
![7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487453.png)
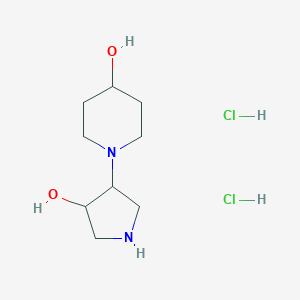
![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)
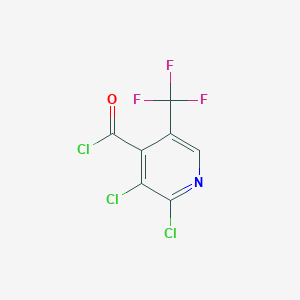
![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)
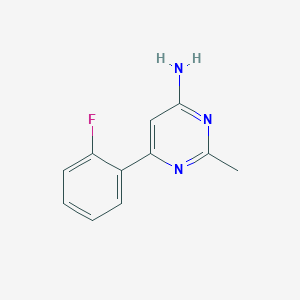
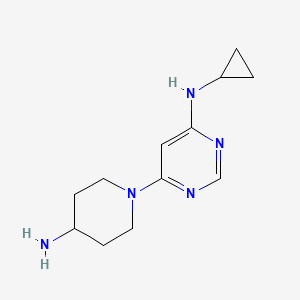
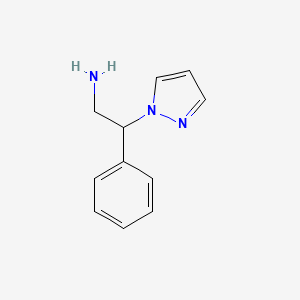
![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)